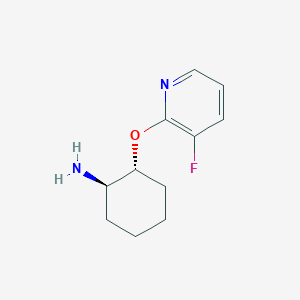

![molecular formula C16H19N3O2 B2917197 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide CAS No. 1209254-92-1](/img/structure/B2917197.png)

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPCA is a potent and selective inhibitor of the cAMP-specific phosphodiesterase type 4 (PDE4), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways.

Applications De Recherche Scientifique

The compound N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(2-methylphenoxy)acetamide, also known as F5323-0753, is a novel chemical entity with potential applications in various fields of scientific research. Below is a comprehensive analysis of six unique applications of this compound, each detailed in its own section.

Anti-Fibrosis Therapeutics

F5323-0753: has shown promise in the field of anti-fibrosis research. The compound’s ability to inhibit collagen deposition suggests its potential use in treating fibrotic diseases . Fibrosis, characterized by excessive tissue scarring, can lead to chronic conditions affecting various organs. By targeting pathways involved in collagen synthesis and deposition, F5323-0753 could be developed into a therapeutic agent for diseases such as liver cirrhosis, pulmonary fibrosis, and cardiac fibrosis.

Collagen Synthesis Modulation

The modulation of collagen synthesis is crucial in wound healing and tissue repairF5323-0753 may play a role in enhancing the body’s natural repair mechanisms by influencing collagen III levels . This application could extend to improving surgical outcomes, reducing recovery times, and managing conditions like Ehlers-Danlos syndrome, which are associated with defects in collagen synthesis.

Hematological Malignancies

In the context of hematological malignancies, F5323-0753 could be used to study the effects of certain compounds on the expression of collagen-related genes . This research could lead to a better understanding of the tumor microenvironment and potentially to the development of targeted therapies that disrupt the extracellular matrix to inhibit tumor growth and metastasis.

Molecular Pathology

F5323-0753: might be instrumental in molecular pathology research, particularly in the study of chromosomal abnormalities using techniques like Fluorescence In Situ Hybridization (FISH) . The compound could be used to develop probes or enhance the labeling efficiency of existing probes, thereby improving the resolution and diagnostic capabilities of FISH assays.

Gene Co-expression Network Analysis

Gene co-expression networks are vital for understanding the systemic functionality of genesF5323-0753 could be used in the construction of these networks, providing insights into the genetic basis of diseases and the discovery of novel drug targets . This application has implications for personalized medicine and the development of precision therapeutics.

Drug Discovery and Development

Lastly, F5323-0753 holds potential in the broader field of drug discovery and development. Its structural uniqueness could serve as a scaffold for the synthesis of new compounds with diverse pharmacological activities . The compound’s versatility could lead to the creation of a library of derivatives, each with the potential to become a new therapeutic agent for various diseases.

Propriétés

IUPAC Name |

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-11-6-3-4-9-14(11)21-10-15(20)17-16-12-7-5-8-13(12)18-19(16)2/h3-4,6,9H,5,7-8,10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCSDOCFCMVBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C3CCCC3=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B2917114.png)

![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)

![Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2917118.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917122.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2917123.png)

![methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2917124.png)

![N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2917125.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)methoxy]oxan-3-yl]acetamide](/img/structure/B2917127.png)

![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)

![3-ethyl-8-methoxy-5-methyl-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2917130.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917134.png)